molecular formula C32H22O14 B607593 gamma-Actinorhodin CAS No. 172886-23-6

gamma-Actinorhodin

Cat. No. B607593
M. Wt: 630.514
InChI Key: XETDAWMNFAQXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinorhodin is a benzoisochromanequinone dimer polyketide antibiotic produced by Streptomyces coelicolor.[2][3] The gene cluster responsible for actinorhodin production contains the biosynthetic enzymes and genes responsible for export of the antibiotic.[4] The antibiotic also has the effect of being a pH indicator due to its pH-dependent color change.[5]

Scientific Research Applications

Peroxisome Proliferator-Activated Receptor Gamma in Metabolic Diseases

  • Peroxisome proliferator-activated receptor gamma (PPAR gamma) is crucial for fat cell formation and is implicated in metabolic diseases like type 2 diabetes mellitus. Though obesity increases the risk for these diseases, activators of PPAR gamma can lower glucose and lipid levels in patients, showcasing a paradoxical relationship between PPAR gamma and metabolic disease (Willson, Lambert, & Kliewer, 2001).

PPAR Gamma Gene and Its Role in Diseases

  • The PPAR gamma gene plays a pivotal role in managing type 2 diabetes, obesity, and certain cancers. Research highlights the gene's involvement in lipid storage, glucose metabolism, inflammatory response, and the discovery of novel genes regulated by PPAR gamma, shedding light on its regulatory mechanisms (Janani & Ranjitha Kumari, 2015).

Gamma Irradiation in Soil Sterilization

  • Gamma irradiation is recommended for soil sterilization in laboratory experiments due to its effectiveness in eliminating soil microorganisms and altering chemical properties. However, its application should be carefully considered based on the desired chemical and biological effects, as it can influence soil nitrate and ammonium levels (McNamara et al., 2003).

PPAR Gamma as a Therapeutic Target in Renal Diseases

  • PPAR gamma acts as a protective factor against various kidney diseases, including diabetic nephropathy. It influences renal physiology and pathophysiology, indicating its potential as a therapeutic target for treating renal diseases (Yang, Zhou, & Guan, 2012).

Plant Gamma-Thionins and Defense Mechanisms

  • Plant gamma-thionins, also known as defensins, are small proteins that play a multifunctional role in defending crops against pathogens. They inhibit digestive enzymes and act against bacteria and fungi, offering insights into plant defense mechanisms and potential applications in transgenic technology and future drug development (Pelegrini & Franco, 2005).

The Gamma Cycle in Neuronal Synchronization

  • The gamma cycle is crucial in neuronal synchronization, with evidence suggesting that rhythmic network inhibition interacts with excitatory input to pyramidal cells, recoding amplitude information into phase values. This mechanism supports fast processing and flexible routing of activity, highlighting the gamma cycle's role in neuronal communication and information processing (Fries, Nikolić, & Singer, 2007).

PPAR Gamma in Regulation of Gene Expression and Diseases

  • PPAR gamma integrates the control of energy, lipid, and glucose homeostasis, and abnormalities in its signaling are linked to diseases like diabetes and cancer. The review discusses clinical consequences of PPAR gamma polymorphisms, new PPAR gamma partial agonists, and potential future trends in its therapeutic use (Knouff & Auwerx, 2004).

properties

CAS RN

172886-23-6

Product Name

gamma-Actinorhodin

Molecular Formula

C32H22O14

Molecular Weight

630.514

IUPAC Name

17-Methyl-5-(2,4,7,9-tetrahydroxy-17-methyl-13-oxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9-pentaen-5-yl)-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),5-triene-2,4,7,9,13-pentone

InChI

InChI=1S/C32H22O14/c1-7-17-23(31-13(43-7)5-15(35)45-31)29(41)19-11(33)3-9(25(37)21(19)27(17)39)10-4-12(34)20-22(26(10)38)28(40)18-8(2)44-14-6-16(36)46-32(14)24(18)30(20)42/h3-4,7-8,13-14,31-33,37,39,41H,5-6H2,1-2H3

InChI Key

XETDAWMNFAQXQO-UHFFFAOYSA-N

SMILES

O=C(C(C(C(C1=CC(O)=C2C(O)=C(C3=C(O)C2=C1O)C4OC(CC4OC3C)=O)=C5)=O)=C6C5=O)C7=C(C8OC(CC8OC7C)=O)C6=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

gamma-Actinorhodin;  gamma Actinorhodin;  Actinorhodin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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